molecular formula C10H9BrF3NO2 B14058318 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one

1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one

Cat. No.: B14058318
M. Wt: 312.08 g/mol
InChI Key: KKIDSBCQPNLJKZ-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one is an organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-amino-3-(trifluoromethoxy)benzene with a brominating agent under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the bromopropanone moiety can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

  • 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-chloropropan-1-one
  • 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-iodopropan-1-one
  • 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-fluoropropan-1-one

Uniqueness: Compared to its analogs, 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one may exhibit distinct reactivity and biological activity due to the presence of the bromine atom, which can influence the compound’s electronic properties and steric effects .

Biological Activity

1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one is an organic compound notable for its unique structural features, which include a brominated propanone group, an amino group, and a trifluoromethoxy substituent. These characteristics suggest potential biological activity, particularly in the fields of medicinal chemistry, including antimicrobial and anticancer applications.

  • Molecular Formula : C10H9BrF3NO2
  • Molecular Weight : 312.08 g/mol
  • CAS Number : 1803804-42-3

The trifluoromethoxy group enhances lipophilicity and stability, which are critical for biological interactions. The presence of the amino group allows for hydrogen bonding, potentially increasing binding affinity to biological targets such as enzymes and receptors .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the bromine atom can participate in halogen bonding, influencing enzyme activity and receptor interactions. This can lead to significant pharmacological effects, including modulation of metabolic pathways and induction of apoptosis in cancer cells .

Biological Activity Data

Research has indicated that this compound may exhibit significant cytotoxicity against various cancer cell lines. Below is a summary of biological activity findings:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)0.65Induces apoptosis
U-937 (Leukemia)0.78Cytotoxic activity
HeLa (Cervical Cancer)1.54Inhibits proliferation

These results indicate that the compound has potent anticancer properties, comparable or superior to known chemotherapeutics like doxorubicin .

Case Studies

Several studies have explored the efficacy of this compound in vitro:

  • Study on MCF-7 Cells :
    • The compound was tested for its ability to induce apoptosis in MCF-7 cells through flow cytometry analysis.
    • Results showed a dose-dependent increase in caspase-3/7 activity, indicating effective apoptosis induction.
  • Leukemia Cell Lines :
    • In studies involving U-937 cells, the compound exhibited significant cytotoxicity at sub-micromolar concentrations.
    • Mechanistic studies suggested that the presence of electron-withdrawing groups (like trifluoromethoxy) enhances biological activity by stabilizing reactive intermediates.

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound allows for diverse chemical transformations compared to structurally similar compounds:

Compound Name Structural Features Unique Properties
2-Amino-5-trifluoromethyl-1,3,4-thiadiazoleTrifluoromethyl groupKnown for anticancer properties
FluoxetineTrifluoromethyl groupUsed as an antidepressant
4-BromoacetophenoneBrominated ketone structureUsed in organic synthesis

The distinct structural features of this compound contribute to its unique reactivity and potential applications in drug development .

Properties

Molecular Formula

C10H9BrF3NO2

Molecular Weight

312.08 g/mol

IUPAC Name

1-[2-amino-3-(trifluoromethoxy)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H9BrF3NO2/c1-5(11)9(16)6-3-2-4-7(8(6)15)17-10(12,13)14/h2-5H,15H2,1H3

InChI Key

KKIDSBCQPNLJKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)OC(F)(F)F)N)Br

Origin of Product

United States

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